1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine
Description
Properties
IUPAC Name |
3-methyl-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c1-6-9-7(12-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAROBYBHNHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Route via Thiosemicarbazide Intermediates
Formation of the Thiadiazole Ring
The thiadiazole scaffold is synthesized through cyclization of thiosemicarbazide derivatives. A representative protocol involves:
- Reaction of methyl-thioamide with hydrazine to form a thiosemicarbazide intermediate.
- Cyclization using bromine or hypochlorite under controlled conditions to yield the 1,2,4-thiadiazole ring.
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Hydrazine monohydrate | Isopropyl alcohol | 0–5°C | 1–24 h | 75–85% |
| 2 | Bromine, KSCN, NaOMe | Methanol | 40–45°C | 3 h | 68–72% |
Piperazine Incorporation
The piperazine moiety is introduced via nucleophilic substitution. A halogen (e.g., bromine) at the 5-position of the thiadiazole ring is displaced by piperazine in the presence of a base:
$$ \text{3-Methyl-5-bromo-1,2,4-thiadiazole} + \text{Piperazine} \xrightarrow{\text{NaHCO}_3, \text{EtOH}} \text{1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine} $$
Optimization Parameters:
Alternative Pathways via Pinner Reaction and Amidination
Pinner Salt Formation
A less common but efficient method involves the Pinner reaction to generate an imino ether intermediate:
- Reaction of acetonitrile with ethanol under HCl gas yields a Pinner salt.
- Ammonolysis forms acetamidine, which is cyclized to the thiadiazole core.
Critical Data:
| Parameter | Value |
|---|---|
| HCl gas flow rate | 0.5 L/min |
| Reaction time (Step 1) | 3 h |
| Isotopic purity (Step 2) | ≥95% |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis employs flow chemistry to enhance efficiency:
Purification Techniques
| Method | Conditions | Outcome |
|---|---|---|
| Recrystallization | Methanol/water (3:1) | 92–95% purity |
| Column Chromatography | Silica gel, ethyl acetate/hexane (1:4) | 98% purity |
Comparative Analysis of Methods
Efficiency Metrics
| Method | Total Yield | Purity | Scalability |
|---|---|---|---|
| Cyclization route | 72–80% | 95–98% | High |
| Pinner reaction | 65–70% | 90–92% | Moderate |
| Industrial flow | 85–88% | 99% | Very high |
Cost-Benefit Evaluation
- Cyclization route : Low-cost reagents but longer reaction times.
- Industrial flow : High capital investment but superior throughput.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine serves as a building block in organic synthesis. Its unique structure allows for the modification and synthesis of more complex molecules. Researchers utilize it to create derivatives that may exhibit enhanced properties or novel functionalities.
Biology
The compound has been investigated for its antimicrobial properties . Studies indicate that it exhibits significant antibacterial activity against various strains of bacteria. For instance, a study found that derivatives of related thiadiazole compounds showed effective inhibition against E. coli and other gram-negative bacteria .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential , particularly in anticancer research. The compound's mechanism of action involves inhibiting specific enzymes or receptors in microbial cells, which can lead to antimicrobial effects . Moreover, its derivatives have shown promise in cancer cell line studies, demonstrating moderate to potent activity against various human cancer cell lines .
Industry
The compound is also utilized in the development of new materials and chemical processes. Its unique properties can be leveraged in formulating innovative products across different sectors.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives including this compound:
- Bacterial Strains Tested : E. coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values significantly lower than standard antibiotics like cefepime.
Anticancer Properties
Research on piperazine derivatives indicated that compounds similar to this compound exhibited:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Piperazine-Based FAAH Inhibitors
- PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide): A piperidine carboxamide with irreversible FAAH inhibition (IC₅₀ = 16.2 nM). The rigid piperidine/piperazine core facilitates covalent interaction with FAAH's Ser241 residue .
- JNJ1661010 (N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide): A reversible FAAH inhibitor (IC₅₀ = 33 ± 2.1 nM) with a phenyl-thiadiazole substituent. Its piperazine carboxamide structure contrasts with the simpler thiadiazole-piperazine scaffold of the target compound .
Piperazine Derivatives with Aryl Substituents
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): A phenylpiperazine derivative acting as a 5-HT1B receptor agonist (Ki = 65 nM). Its trifluoromethylphenyl group enhances receptor selectivity compared to the target compound's non-aromatic thiadiazole .
- 1-(3-Chlorophenyl)piperazine (mCPP) : A 5-HT2C receptor ligand with mixed agonist/antagonist effects. The chloroaryl group influences its pharmacokinetics and CNS penetration .
| Compound | Core Structure | Key Substituent | Biological Target | Activity (Ki) | Reference |
|---|---|---|---|---|---|
| TFMPP | Piperazine | 3-Trifluoromethylphenyl | 5-HT1B | 65 nM | |
| mCPP | Piperazine | 3-Chlorophenyl | 5-HT2C | Variable effects |
Thiadiazole-Containing Piperazine Analogues
- 1-[3-(3-Methoxy-benzyl)-1,2,4-thiadiazol-5-yl]-piperazine: Features a benzyl-thiadiazole group (C₁₄H₁₈N₄OS, MW = 290.38).
- 1-(5-(5-Nitroaryl)-1,3,4-thiadiazol-2-yl)piperazine : Contains a 1,3,4-thiadiazole isomer with a nitroaryl group. The altered thiadiazole substitution pattern may affect electronic properties and bioactivity .
| Compound | Thiadiazole Type | Key Substituent | Molecular Weight | Reference |
|---|---|---|---|---|
| Target Compound | 1,2,4-Thiadiazole | 3-Methyl | 184.26 | |
| 1-[3-(3-Methoxybenzyl)... | 1,2,4-Thiadiazole | 3-Methoxybenzyl | 290.38 |
Pharmacological and Chemical Implications
- Thiadiazole vs. This may reduce CNS activity but improve metabolic stability .
- Salt Forms : The dihydrochloride salt of the target compound enhances aqueous solubility, a critical factor in formulation compared to neutral arylpiperazines .
Biological Activity
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3-methyl-1,2,4-thiadiazole moiety. The presence of the thiadiazole ring is significant as it contributes to various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against a range of bacteria and fungi. The minimum inhibitory concentrations (MIC) for certain derivatives have been reported as follows:
These findings suggest that this compound could possess similar antimicrobial activity due to its structural characteristics.
Anticancer Activity
Thiadiazole derivatives have been explored for their potential anticancer properties. Studies have highlighted the cytostatic effects of various thiadiazoles against human cancer cell lines. For instance:
- Cytotoxicity : Compounds containing the thiadiazole moiety have shown significant cytotoxic effects against cancer cells in vitro.
- Mechanism : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Case Studies
Several case studies have documented the biological effects of thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with a piperazine substituent exhibited enhanced activity compared to those without it .
- Anticancer Evaluation : Another investigation focused on the anticancer potential of this compound analogs against breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
The biological activities of this compound can be attributed to several mechanisms:
- DPP-IV Inhibition : Some derivatives exhibit Dipeptidyl Peptidase IV (DPP-IV) inhibitory activity, which is crucial in regulating glucose metabolism and has implications in diabetes treatment .
- Antioxidant Properties : Thiadiazoles are known to possess antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .
Q & A
Q. What synthetic strategies are employed for preparing 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a functionalized thiadiazole ring. A common approach is nucleophilic substitution at the thiadiazole C5 position using a piperazine precursor. For example:
- Step 1: React 3-methyl-1,2,4-thiadiazole-5-thiol with a halogenating agent (e.g., PCl₃) to generate the reactive 5-chloro intermediate.
- Step 2: Substitute the chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
- Optimization: Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and adjust solvent polarity or temperature to minimize byproducts. Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is recommended .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR: Verify piperazine ring protons (δ 2.5–3.5 ppm for CH₂ groups) and thiadiazole methyl resonance (δ 2.1–2.3 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.08).
- X-ray Crystallography: Resolve crystal structures using SHELX software to validate bond lengths and angles (e.g., C-S bond ≈ 1.68 Å in thiadiazole) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF, CH₂Cl₂).
- Storage: Store in airtight containers at room temperature, away from oxidizers. Monitor for decomposition (e.g., color change to yellow indicates instability) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?
Methodological Answer:
- Target Selection: Identify receptors (e.g., NK3R for neurokinin antagonism) based on structural analogs like Fezolinetant, which shares the thiadiazole-piperazine scaffold .
- Docking Workflow: Use AutoDock Vina to model ligand-receptor interactions. Parameterize the thiadiazole ring’s sulfur and nitrogen atoms as hydrogen-bond acceptors. Validate docking poses with MD simulations (e.g., GROMACS) .
- SAR Analysis: Correlate substituent effects (e.g., methyl vs. fluorine) with binding affinity (ΔG values) to optimize ligand lipophilic efficiency (LLE) .
Q. What experimental designs resolve contradictions in reported biological activities of thiadiazole-piperazine compounds?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) across labs. For cytotoxicity studies, use MTT assays with triplicate measurements.
- Control Experiments: Test metabolites (e.g., hydrolyzed thiadiazole derivatives) to rule out off-target effects.
- Data Cross-Validation: Compare results across orthogonal methods (e.g., in vitro kinase assays vs. whole-cell models) .
Q. How can crystallographic data inform the design of enantiomerically pure this compound analogs?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) to separate enantiomers.
- Crystallography: Solve crystal structures of both enantiomers using SHELXL to identify stereochemical preferences in binding pockets (e.g., hydrogen-bonding networks with Ser³⁰⁵ in NK3R) .
Q. What strategies mitigate metabolic instability of the thiadiazole ring in pharmacokinetic studies?
Methodological Answer:
- Prodrug Design: Mask the thiadiazole with ester or carbamate groups to enhance plasma stability.
- Metabolite Identification: Use LC-MS/MS to track degradation products (e.g., thiadiazole ring-opened mercapto derivatives).
- Structural Modifications: Introduce electron-withdrawing groups (e.g., CF₃) at the thiadiazole C3 position to slow oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
